molecular formula C6H6ClNO B1314075 3-ChloroMethyl-pyridine 1-oxide CAS No. 82401-08-9

3-ChloroMethyl-pyridine 1-oxide

Cat. No.: B1314075
CAS No.: 82401-08-9
M. Wt: 143.57 g/mol
InChI Key: UCJYEZKDLOGBOD-UHFFFAOYSA-N
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Description

3-ChloroMethyl-pyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a chloromethyl group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-ChloroMethyl-pyridine 1-oxide involves the following steps :

Industrial Production Methods

Industrial production methods for this compound typically involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ChloroMethyl-pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The N-oxide group can participate in oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.

    Reduction: Reduction of the N-oxide group can revert it to the corresponding pyridine derivative.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of more complex nitrogen oxides.

    Reduction: Conversion to 3-chloromethylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-ChloroMethyl-pyridine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ChloroMethyl-pyridine 1-oxide involves its interaction with molecular targets through its N-oxide and chloromethyl functional groups. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify biomolecules and potentially inhibit or activate specific pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethylpyridine: Lacks the N-oxide group, making it less reactive in redox reactions.

    Pyridine N-oxide: Lacks the chloromethyl group, limiting its ability to undergo nucleophilic substitution.

    3-Methylpyridine N-oxide: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness

3-ChloroMethyl-pyridine 1-oxide is unique due to the presence of both the N-oxide and chloromethyl functional groups. This combination allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(chloromethyl)-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJYEZKDLOGBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500083
Record name 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82401-08-9
Record name 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxymethyl-pyridine N-oxide (1.0 g, 8.0 mmol) in dichloromethane (40 mL) was added thionyl chloride (10 mL, 137 mmol). After stirring for 2 hours, the reaction mixture was concentrated in vacuo. The residue was partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The aqueous layer was repeatedly extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 0.60 g of the title product as a white solid, m.p. 133–137° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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